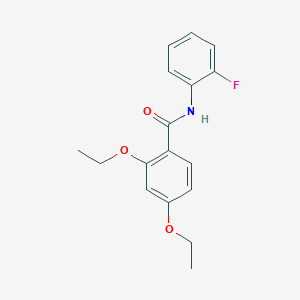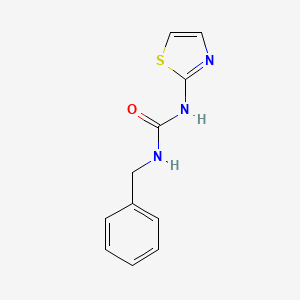![molecular formula C13H15NO5 B5343706 {4-[(tetrahydro-2-furanylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B5343706.png)
{4-[(tetrahydro-2-furanylcarbonyl)amino]phenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(tetrahydro-2-furanylcarbonyl)amino]phenoxy}acetic acid, also known as FTY720 or fingolimod, is a synthetic compound that was originally developed as an immunosuppressant drug. However, it has gained attention in recent years for its potential use in treating a variety of neurological and autoimmune disorders, such as multiple sclerosis (MS) and inflammatory bowel disease (IBD). In
作用機序
The mechanism of action of {4-[(tetrahydro-2-furanylcarbonyl)amino]phenoxy}acetic acid is complex and not yet fully understood. However, it is known to interact with a specific receptor called sphingosine-1-phosphate receptor (S1P), which is involved in regulating immune cell trafficking and migration. This compound acts as a functional antagonist of S1P, preventing immune cells from leaving the lymph nodes and entering the bloodstream, which in turn reduces their ability to migrate to sites of inflammation.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects that contribute to its therapeutic potential. In addition to its immunomodulatory effects, it has been shown to promote the survival and growth of neurons, protect against oxidative stress, and reduce inflammation in the gut. It has also been shown to have a beneficial effect on the blood-brain barrier, which is a protective barrier that separates the brain from the bloodstream.
実験室実験の利点と制限
{4-[(tetrahydro-2-furanylcarbonyl)amino]phenoxy}acetic acid has several advantages as a research tool, including its ability to modulate the immune system and reduce inflammation. However, it also has some limitations, such as its potential to cause unwanted side effects and its complex mechanism of action. In addition, its use in animal models may not fully reflect its effects in humans, and further research is needed to fully understand its therapeutic potential.
将来の方向性
There are many future directions for research on {4-[(tetrahydro-2-furanylcarbonyl)amino]phenoxy}acetic acid, including its potential use in treating other neurological and autoimmune disorders, such as Alzheimer's disease and rheumatoid arthritis. In addition, there is interest in developing new analogs of this compound that may have improved efficacy and fewer side effects. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the immune system and other physiological processes.
合成法
{4-[(tetrahydro-2-furanylcarbonyl)amino]phenoxy}acetic acid is a synthetic compound that is derived from myriocin, a natural product found in the fungus Isaria sinclairii. The synthesis of this compound involves several steps, including the protection of the hydroxyl group on myriocin, the conversion of the amine group to a carbamate, and the coupling of the resulting compound with 4-hydroxyphenylacetic acid. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
{4-[(tetrahydro-2-furanylcarbonyl)amino]phenoxy}acetic acid has been extensively studied for its potential use in treating a variety of neurological and autoimmune disorders. In particular, it has been shown to be effective in reducing the frequency and severity of relapses in patients with MS, a chronic inflammatory disease of the central nervous system. This compound works by modulating the immune system, preventing immune cells from entering the brain and spinal cord, and reducing inflammation.
特性
IUPAC Name |
2-[4-(oxolane-2-carbonylamino)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(16)8-19-10-5-3-9(4-6-10)14-13(17)11-2-1-7-18-11/h3-6,11H,1-2,7-8H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROVNDAQJFMZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[(1H-1,2,3-triazol-5-ylthio)acetyl]amino}benzoate](/img/structure/B5343625.png)

![4-[(2-methylpyridin-3-yl)oxy]-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5343627.png)

![3-{[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}benzonitrile](/img/structure/B5343649.png)
![8-(2-methoxyisonicotinoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5343653.png)

![N-[4-(trifluoromethoxy)phenyl]ethanesulfonamide](/img/structure/B5343681.png)
![1'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,4'-bipiperidine-4'-carboxamide dihydrochloride](/img/structure/B5343684.png)

![3-(allylthio)-6-(4-ethoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5343692.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343715.png)
![4-(5-{[1-(4-ethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B5343719.png)
![N-[1-(methoxymethyl)cyclopentyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B5343732.png)